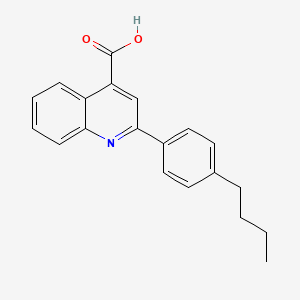
2-(4-Butylphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H19NO2 . It is also known as 2-(4-sec-butylphenyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of 2-(4-Butylphenyl)quinoline-4-carboxylic acid involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media . This reaction results in condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate then reacts with various substituted amines to produce the desired product .Molecular Structure Analysis
The molecular structure of 2-(4-Butylphenyl)quinoline-4-carboxylic acid is represented by the InChI code 1S/C20H19NO2/c1-2-3-6-14-9-11-15 (12-10-14)19-13-17 (20 (22)23)16-7-4-5-8-18 (16)21-19/h4-5,7-13H,2-3,6H2,1H3, (H,22,23) . The molecular weight of the compound is 305.38 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Butylphenyl)quinoline-4-carboxylic acid include a molecular weight of 305.38 .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Quinoline-4-carboxylic acid derivatives, synthesized using microwave irradiation and conventional heating methods, have been found effective against various carcinoma cell lines. These derivatives, including 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, exhibited significant anticancer activity and induced apoptosis in certain cell lines. The compounds' interaction with hTopoIIα suggests a potential role as hTopoIIα inhibitors, which could be explored further for cancer treatment (Bhatt, Agrawal, & Patel, 2015).
Microwave-Assisted Synthesis
A study developed a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid using microwave irradiation. This approach, involving the direct reaction of acid or ester with substituted anilines, demonstrates an efficient and innovative synthesis method (Bobál et al., 2012).
Cd(II) Complexes Synthesis and Properties
2-Phenylquinoline derivatives, such as 2-(4-fluorophenyl)quinoline-4-carboxylic acid, have been used to synthesize new cadmium complexes. These complexes displayed interesting fluorescent behavior and antibacterial activities against various bacteria (Lei et al., 2014).
Antimicrobial Activity
Quinoline-4-carboxylic acid derivatives have shown notable in vitro antimicrobial activity against a broad spectrum of microorganisms. Compounds like 7-chloro-2-phenyl-quinoline-4-carboxylic acid displayed strong results against bacteria such as Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).
Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Studies
Quinoline-6-carboxylic acid derivatives have been studied for their photophysical behaviors. These compounds, exhibiting dual emissions and large Stokes shift emission patterns, indicate potential applications in the field of fluorescence and spectroscopy (Padalkar & Sekar, 2014).
Amylolytic Agents Synthesis
Fluorine bearing quinoline-4-carboxylic acids have been synthesized and evaluated as amylolytic agents against Aspergillus fungi. This research offers insights into the development of novel compounds with potential applications in controlling fungal growth (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-butylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(22)23)16-7-4-5-8-18(16)21-19/h4-5,7-13H,2-3,6H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYGMJUUVXDQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

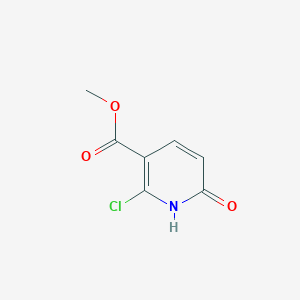
![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)
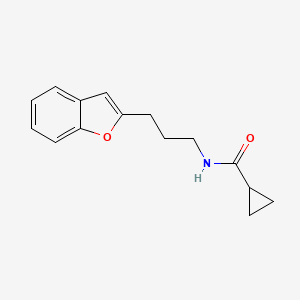
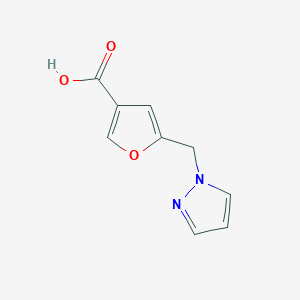


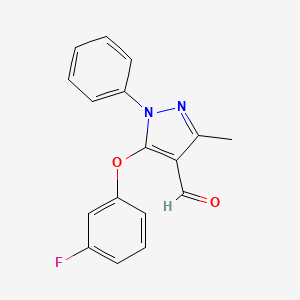
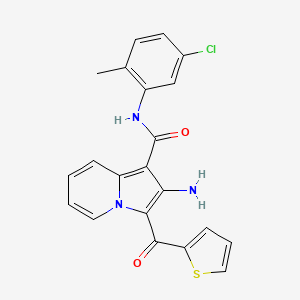
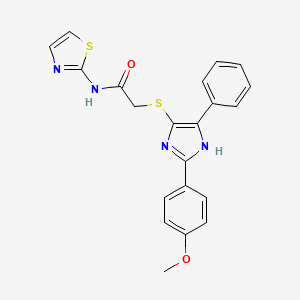

![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)
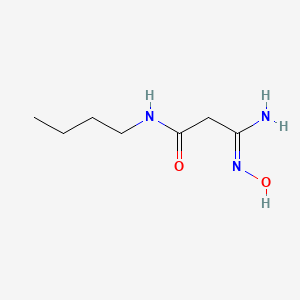
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)
![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)